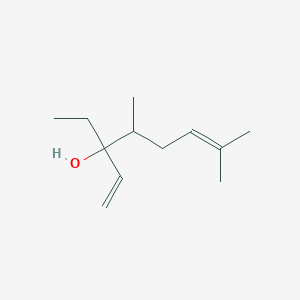![molecular formula C19H32N2O4 B8276061 (S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N3-(2,2-dimethoxyethyl)-N1-methylpropane-1,3-diamine](/img/structure/B8276061.png)
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N3-(2,2-dimethoxyethyl)-N1-methylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(7S)-3,4-dimethoxybicyclo[420]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine is a complex organic compound characterized by its bicyclic structure and multiple methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine typically involves multiple steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the bicyclo[4.2.0]octa-1,3,5-triene structure.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the diamine side chain: The diamine side chain is attached via nucleophilic substitution reactions, often using alkyl halides as electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bicyclic core or the diamine side chain, potentially leading to the formation of simpler amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and methoxy groups may facilitate binding to specific sites, modulating the activity of the target proteins and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylmethanamine
- (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, N-{[(7S)-3,4-dimethoxybicyclo[420]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine is unique due to its extended diamine side chain and additional methoxy groups
Propiedades
Fórmula molecular |
C19H32N2O4 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
N'-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-N-(2,2-dimethoxyethyl)-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C19H32N2O4/c1-21(8-6-7-20-12-19(24-4)25-5)13-15-9-14-10-17(22-2)18(23-3)11-16(14)15/h10-11,15,19-20H,6-9,12-13H2,1-5H3/t15-/m1/s1 |
Clave InChI |
AGRVSYDMSVXZAD-OAHLLOKOSA-N |
SMILES isomérico |
CN(CCCNCC(OC)OC)C[C@H]1CC2=CC(=C(C=C12)OC)OC |
SMILES canónico |
CN(CCCNCC(OC)OC)CC1CC2=CC(=C(C=C12)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Piperazin-1-yl-furo[3,2-b]pyridine](/img/structure/B8276040.png)
![6H-Benzo[c][2,6]naphthyridine-5-one](/img/structure/B8276044.png)

![2-But-3-ynyl-5-fluoro-benzo[d]thiazole](/img/structure/B8276059.png)
![methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B8276068.png)
